![molecular formula C10H10ClN3O B2444872 5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine CAS No. 2141662-39-5](/img/structure/B2444872.png)
5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine” is a chemical compound that has been mentioned in the context of catalytic protodeboronation of pinacol boronic esters . It is also used as a key intermediate for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, a potent inhibitor of the JAK2 kinase .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, which allows for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Antimicrobial Activity Novel derivatives of 5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine have been synthesized, exhibiting promising antibacterial and antimicrobial properties. The synthesis involved a variety of methods, such as condensation and cyclocondensation reactions, and the derivatives were found to be biologically active against various bacterial strains, indicating their potential in antimicrobial applications (Afrough et al., 2019), (Deohate et al., 2020), (Vavaiya et al., 2022).
Quantum Chemical Characterization Quantum chemistry methods have been used to investigate hydrogen bonding sites in derivatives of this compound. Molecular electrostatic potential maps and other energetic parameters were computed to identify major hydrogen bonding sites, enhancing the understanding of the compound's chemical behavior and potential applications in various fields (Traoré et al., 2017).
Antitumor and Anticancer Properties Research has also highlighted the antitumor and anticancer activities of synthesized derivatives. Various studies have demonstrated these compounds' potential against specific cancer cell lines, suggesting their relevance in the development of new anticancer drugs. The compounds' structures have been confirmed through various spectroscopic methods, and biological tests have shown promising results against certain cancer types (Ravindra et al., 2008), (Sirakanyan et al., 2015), (Mathew & Ezhilarasi, 2021).
Future Directions
Properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-5-13-10(14-6-9)12-3-1-8-2-4-15-7-8/h2,4-7H,1,3H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGMGSBVNXQQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)

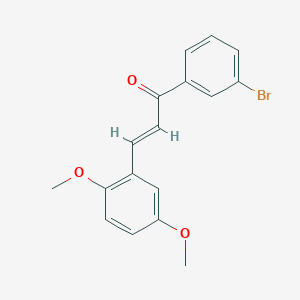
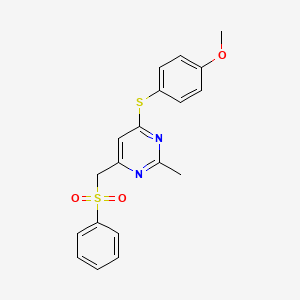
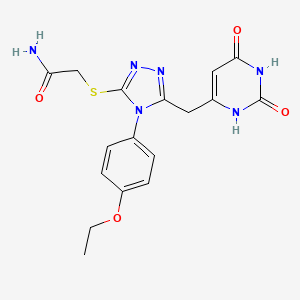
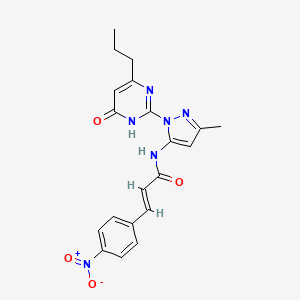

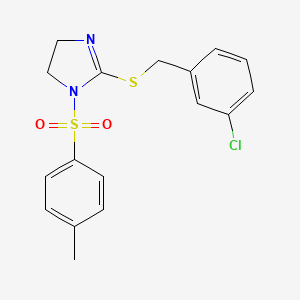
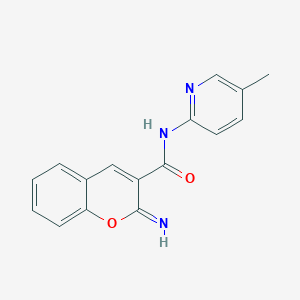


![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2444809.png)

![Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2444812.png)
